![molecular formula C8H4BrF3N2 B11849897 3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]- CAS No. 95911-64-1](/img/structure/B11849897.png)
3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring. Diazirines are a class of photo-reactive compounds that are widely used in photochemistry and photobiology due to their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light. This compound is particularly notable for its application in photoaffinity labeling, a technique used to study molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Diazirine Formation: The diazirine ring is formed by reacting the intermediate with a diazirine precursor, such as diazomethane (CH2N2), under controlled conditions to ensure the formation of the three-membered ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form a highly reactive carbene intermediate.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to photolysis and substitution.
Common Reagents and Conditions
Photolysis: Ultraviolet light (typically around 350 nm) is used to induce the formation of the carbene intermediate.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to replace the bromine atom.
Oxidation/Reduction: Reagents like potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be employed.
Major Products Formed
Photolysis: The primary product is the carbene intermediate, which can further react with nearby molecules.
Substitution: The major products are the substituted derivatives of the original compound.
Oxidation/Reduction: The products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying drug targets.
Industry: Utilized in the development of advanced materials and photoreactive coatings.
Wirkmechanismus
The primary mechanism of action of 3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This highly reactive species can insert into C-H, N-H, and O-H bonds, allowing it to form covalent bonds with nearby molecules. This property makes it particularly useful in photoaffinity labeling, where it can covalently attach to target proteins or other biomolecules, enabling their identification and study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-3-(4-fluorophenyl)-3H-diazirine
- 3-bromo-3-(4-methylphenyl)-3H-diazirine
- 3-bromo-3-(4-chlorophenyl)-3H-diazirine
Uniqueness
3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it particularly effective in photochemical applications compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
95911-64-1 |
|---|---|
Molekularformel |
C8H4BrF3N2 |
Molekulargewicht |
265.03 g/mol |
IUPAC-Name |
3-bromo-3-[4-(trifluoromethyl)phenyl]diazirine |
InChI |
InChI=1S/C8H4BrF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H |
InChI-Schlüssel |
OWUXQKYUGTZWKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2(N=N2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


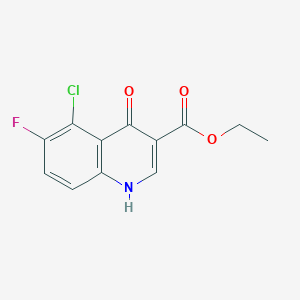
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)


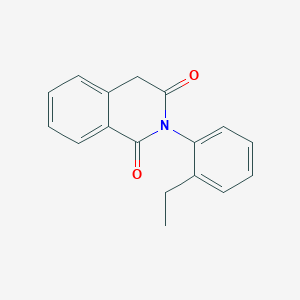
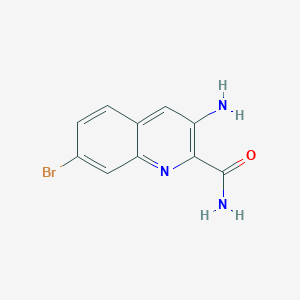
![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
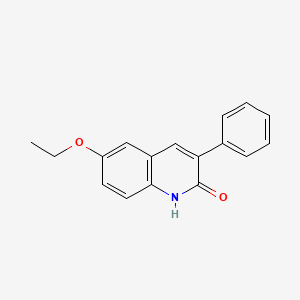

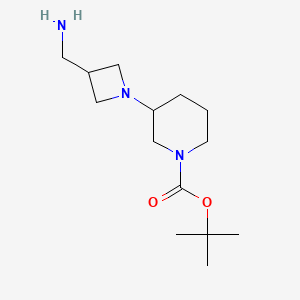
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
